3-(4-Fluorophenyl)-2-(methylsulfanyl)-6-phenylpyrimidin-4(3H)-one
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Overview
Description
3-(4-fluorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a fluorophenyl group, a methylthio group, and a phenyl group attached to a pyrimidine ring. It is of interest in various fields of research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, methylthiourea, and benzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 4-fluoroaniline with benzaldehyde to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with methylthiourea under acidic or basic conditions to form the pyrimidine ring.
Final Product: The final product, 3-(4-fluorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one, is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
3-(4-fluorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one: Similar structure with a chlorine atom instead of a fluorine atom.
3-(4-bromophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one: Similar structure with a bromine atom instead of a fluorine atom.
3-(4-methylphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
3-(4-fluorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
89069-44-3 |
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Molecular Formula |
C17H13FN2OS |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one |
InChI |
InChI=1S/C17H13FN2OS/c1-22-17-19-15(12-5-3-2-4-6-12)11-16(21)20(17)14-9-7-13(18)8-10-14/h2-11H,1H3 |
InChI Key |
OOJNOQAXBOFJJB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=O)N1C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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